(S)-2-amino-3-methyl-3-phenylbutanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
(2S)-2-amino-3-methyl-3-phenylbutanamide |
InChI |
InChI=1S/C11H16N2O/c1-11(2,9(12)10(13)14)8-6-4-3-5-7-8/h3-7,9H,12H2,1-2H3,(H2,13,14)/t9-/m1/s1 |
InChI Key |
GPKMSUFEAUZGLG-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1)[C@@H](C(=O)N)N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(C(=O)N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S 2 Amino 3 Methyl 3 Phenylbutanamide and Its Derivatives
Non-Stereoselective Synthetic Routes and Precursor Utilization
Non-stereoselective methods provide access to racemic mixtures of 2-amino-3-methyl-3-phenylbutanamide (B12820413), which can then be resolved or used as a benchmark for the development of stereoselective syntheses. These routes typically involve the formation of the amide from a carboxylic acid precursor or the hydrolysis of a nitrile intermediate.
Amidation Reactions and Dehydrating Agents
The direct amidation of the corresponding carboxylic acid, 2-amino-3-methyl-3-phenylbutanoic acid, is a common approach to synthesize the target amide. This transformation requires the activation of the carboxyl group to facilitate the attack by ammonia (B1221849). A variety of coupling reagents and dehydrating agents can be employed for this purpose.
The synthesis of primary α-amino amides can be achieved from the corresponding N-protected amino acids and ammonia, utilizing well-established peptide coupling procedures. mdpi.com The choice of coupling reagent is critical to ensure high yields and minimize side reactions.
Table 1: Common Coupling Reagents for Amidation
| Coupling Reagent | Activating Agent | Typical Conditions |
| Dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl2) | Imidazole | 40°C |
| Carbodiimides (e.g., DCC, EDC) | Additives like HOBt or HOAt | Room temperature |
| Phosphonium salts (e.g., BOP, PyBOP) | Tertiary amine base (e.g., DIPEA) | 0°C to room temperature |
| Uranyl salts (e.g., HATU, HBTU) | Tertiary amine base (e.g., DIPEA) | 0°C to room temperature |
This table provides a summary of common coupling reagents used in amidation reactions.
A study by Nobuta et al. demonstrated a one-pot amidation of unprotected α-amino acids using a combination of dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl2) and imidazole. acs.org This method avoids the need for protection and deprotection steps, offering a more efficient route to the desired amide. acs.org The MTFPSCl2 acts as both a carboxyl activator and a transient protecting group for the amino function. acs.org
Nitrile Hydrolysis Approaches
An alternative non-stereoselective route involves the synthesis and subsequent hydrolysis of 2-amino-3-methyl-3-phenylbutanenitrile. The nitrile precursor can be prepared through various methods, including the Strecker synthesis, which involves the reaction of an appropriate ketone with an amine source and a cyanide source.
The hydrolysis of the nitrile to the primary amide can be achieved under either acidic or basic conditions. However, these conditions can sometimes lead to the further hydrolysis of the amide to the carboxylic acid. A milder and more selective method involves the use of a nitrile hydratase (NHase) enzyme. While often used for enantioselective synthesis (see section 2.2.3), NHases can also be employed for the non-selective hydration of nitriles to amides under neutral conditions, which can be advantageous for sensitive substrates. nih.gov
Strategies for Enantioselective Synthesis of the (S)-Configuration
The development of enantioselective methods to access the (S)-configuration of 2-amino-3-methyl-3-phenylbutanamide is crucial for its application in stereospecific contexts. These strategies include the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org For the synthesis of α,α-disubstituted amino acids, a chiral auxiliary can be attached to the amino or carboxyl group of a simpler amino acid precursor, directing the diastereoselective introduction of the two α-substituents.
One widely used class of chiral auxiliaries is the Evans oxazolidinones. wikipedia.org These can be acylated with an N-protected amino acid, and the resulting enolate can be alkylated with high diastereoselectivity. Subsequent removal of the auxiliary yields the enantiomerically enriched amino acid. Another common auxiliary is pseudoephedrine, which can form an amide with a carboxylic acid, and its α-proton can be deprotonated and alkylated with high stereocontrol. wikipedia.org For the synthesis of α,α-disubstituted amino acids, a pincer-like chiral auxiliary strategy has been developed, leading to products in high yields and with excellent diastereoselectivity. researchgate.net
Table 2: Examples of Chiral Auxiliaries in Asymmetric Amino Acid Synthesis
| Chiral Auxiliary | Typical Application | Diastereomeric Excess (d.e.) | Reference |
| Evans Oxazolidinones | Aldol and alkylation reactions | >95% | wikipedia.org |
| Pseudoephedrine | Alkylation of amide enolates | >90% | wikipedia.org |
| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Deracemization of α-amino acids | High optical purity | tcichemicals.com |
| BINOL derivatives | Alkylation of glycine (B1666218) derivatives | 69-86% | wikipedia.org |
This table summarizes selected chiral auxiliaries and their effectiveness in asymmetric synthesis.
Asymmetric Catalysis in C-C and C-N Bond Formation
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as only a substoichiometric amount of the chiral catalyst is required. Various catalytic systems have been developed for the asymmetric synthesis of α,α-disubstituted α-amino acids. nih.govacs.org
Phase-transfer catalysis has been successfully employed for the asymmetric alkylation of glycine Schiff bases, providing access to a wide range of α-amino acids. The use of chiral quaternary ammonium (B1175870) salt catalysts derived from Cinchona alkaloids is common in these transformations.
More recently, synergistic catalysis, combining two different metal catalysts, has emerged as a powerful tool. For instance, a dual Cu/Ir catalytic system has been developed for the stereodivergent α-allylation of aldimine esters, allowing for the synthesis of all four stereoisomers of an α,α-disubstituted α-amino acid from the same starting materials by simply choosing the appropriate combination of chiral catalysts. acs.org
Organocatalysis, which utilizes small organic molecules as catalysts, has also been applied to the synthesis of chiral α,α-disubstituted amino acids. For example, diarylprolinol silyl (B83357) ethers have been shown to catalyze the diastereo- and enantioselective addition of oxazolones to α,β-unsaturated aldehydes. nih.gov
Biocatalytic Synthesis Routes
Biocatalysis, the use of enzymes as catalysts, offers several advantages, including high enantioselectivity, mild reaction conditions, and environmental compatibility. rug.nl Several enzymatic strategies are applicable to the synthesis of (S)-2-amino-3-methyl-3-phenylbutanamide.
One of the most established biocatalytic methods for obtaining enantiomerically pure amino acids is the kinetic resolution of racemic N-acyl amino acids using acylase I. This enzyme selectively hydrolyzes the N-acyl group of the L-amino acid, allowing for the separation of the L-amino acid from the unreacted N-acyl-D-amino acid. harvard.edu This method has been shown to be effective for a broad range of unnatural amino acids. harvard.edu
Nitrile hydratases (NHases) can be used for the kinetic resolution of racemic nitriles. nih.gov These enzymes can selectively hydrate (B1144303) one enantiomer of a nitrile to the corresponding amide, leaving the other enantiomer unreacted. This approach could be directly applied to a racemic precursor of 2-amino-3-methyl-3-phenylbutanenitrile to yield the (S)-amide.
More advanced biocatalytic methods involve the direct asymmetric synthesis of the target molecule. For example, engineered enzymes, such as protoglobin nitrene transferases, have been developed to catalyze the enantioselective intermolecular amination of C-H bonds in carboxylic acid esters, providing a direct route to unprotected chiral α-amino esters. nih.gov Furthermore, enzymes like aspartate ammonia lyases and methylaspartate ammonia lyases can catalyze the enantioselective addition of amines to α,β-unsaturated acids, offering another potential route to chiral amino acid precursors. acs.org
Table 3: Biocatalytic Approaches for Chiral Amine and Amide Synthesis
| Enzyme Class | Reaction Type | Application | Reference |
| Acylase I | Kinetic resolution of N-acyl amino acids | Production of enantiopure amino acids | harvard.edu |
| Nitrile Hydratase (NHase) | Kinetic resolution of nitriles | Enantioselective synthesis of amides | nih.gov |
| Protoglobin Nitrene Transferase | C-H Amination | Direct synthesis of chiral α-amino esters | nih.gov |
| Aspartate Ammonia Lyase | Hydroamination | Asymmetric synthesis of N-arylated aspartic acids | acs.org |
| Amide Bond Synthetases (ABS) | Direct amidation | Coupling of carboxylic acids and amines | rsc.org |
This table highlights various biocatalytic methods for the synthesis of chiral amino acids and amides.
Post-Synthetic Derivatization and Functionalization Reactions
The strategic modification of lead compounds is a cornerstone of medicinal chemistry and drug discovery. For a molecule like this compound, post-synthetic derivatization allows for the systematic exploration of its chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. These modifications typically target the primary functional groups present in the molecule: the primary amine, the carboxamide, and the phenyl ring.
The primary amino group in this compound is a versatile handle for a wide array of chemical transformations. Its nucleophilic nature allows for reactions such as acylation, alkylation, and sulfonylation, enabling the introduction of diverse substituents to probe structure-activity relationships (SAR).
Acylation: The reaction of the primary amine with acylating agents (e.g., acid chlorides, anhydrides) is a common strategy to introduce an amide linkage. For instance, acetylation of an amino group can modulate its electronic properties and steric bulk. libretexts.orgbyjus.com This transformation is often used as a protective strategy to reduce the high reactivity of the amino group, thereby preventing unwanted side reactions during subsequent synthetic steps, such as electrophilic aromatic substitution. libretexts.orgbyjus.com The lone pair of electrons on the nitrogen becomes less available for donation to the aromatic ring due to resonance with the new carbonyl group, thus attenuating the activating effect. byjus.com
Alkylation and Reductive Amination: N-alkylation can be achieved directly using alkyl halides, though this method can sometimes lead to over-alkylation. A more controlled method is reductive amination, which involves the reaction of the primary amine with an aldehyde or ketone to form a transient imine, followed by reduction with an appropriate hydride reagent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) to yield the secondary or tertiary amine. This allows for the introduction of a wide variety of alkyl and arylalkyl groups.
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation introduces a significantly different electronic and steric environment compared to acylation and can be crucial for interacting with specific biological targets.
The following table summarizes key transformations of the amino group.
| Reaction Type | Reagents | Product Functional Group | Purpose in Derivatization |
| Acylation | Acid Chloride (R-COCl), Anhydride ((RCO)₂O) | Secondary Amide | Modulate electronics, steric bulk; protection libretexts.orgbyjus.com |
| Reductive Amination | Aldehyde/Ketone (R₂C=O), NaBH₃CN | Secondary/Tertiary Amine | Introduce diverse alkyl/aryl groups |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl), Base | Sulfonamide | Introduce electron-withdrawing groups, H-bond acceptors |
The primary amide functionality offers several routes for derivatization, although it is generally less reactive than the primary amine. Key modifications include hydrolysis to the corresponding carboxylic acid and reduction to an amine.
Hydrolysis: The amide can be hydrolyzed to the parent carboxylic acid, (S)-2-amino-3-methyl-3-phenylbutanoic acid, under either acidic or basic conditions. This transformation replaces a hydrogen bond donor/acceptor unit with a potentially charged acidic group, which can drastically alter the compound's solubility and interaction with biological targets. Enzymatic hydrolysis using amidases or acylases can also be employed, often offering high stereoselectivity. harvard.edu
Reduction: Reduction of the amide group is a powerful transformation that converts the carboxamide into a primary amine, yielding a 1,2-diamine derivative, (S)-3-methyl-3-phenylbutane-1,2-diamine. This reaction is typically performed using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This modification removes a carbonyl oxygen, which acts as a hydrogen bond acceptor, and introduces a basic amino group, significantly altering the polarity and basicity of the molecule.
N-Substitution: The amide nitrogen itself can be substituted, though this often requires initial N-deprotonation or harsher conditions. This allows for the synthesis of secondary or tertiary amides, such as (S)-2-amino-N,N-diethyl-3-methylbutanamide. chemicalbook.com This modification alters the hydrogen-bonding capability and steric profile of the amide group.
The table below outlines common modifications of the amide moiety.
| Reaction Type | Reagents | Product Functional Group | Purpose in Derivatization |
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | Introduce acidic center, alter solubility libretexts.orgharvard.edu |
| Reduction | LiAlH₄ or BH₃-THF | Amine | Remove H-bond acceptor, introduce basic center |
| N-Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amide | Alter steric profile and H-bonding chemicalbook.com |
The phenyl group is a prime site for modification via electrophilic aromatic substitution (SEAr) to explore how electronic and steric changes on the aromatic ring affect biological activity. wikipedia.org The existing amino group is a powerful activating, ortho-, para-directing group. libretexts.orgbyjus.com However, its high reactivity can lead to multiple substitutions and oxidative side reactions, particularly under strongly acidic conditions required for nitration or sulfonation. libretexts.org
To overcome this, the amino group is typically protected, most commonly as an acetamide. byjus.comlibretexts.org The resulting N-acetyl group is still an ortho-, para-director but is significantly less activating than the free amine, allowing for more controlled, mono-substitution reactions. byjus.com The bulky nature of the protected group often favors substitution at the sterically less hindered para-position. libretexts.org After the desired functionalization on the aromatic ring is achieved, the protecting group can be removed by hydrolysis to regenerate the primary amine. libretexts.org
Halogenation: Introduction of halogen atoms (F, Cl, Br, I) can modulate lipophilicity and introduce new electronic interactions. Bromination, for example, can be achieved using bromine in acetic acid on the protected amine. Direct bromination of the free amine often leads to the formation of poly-brominated products. byjus.com
Nitration: Nitration introduces a nitro group, a strong electron-withdrawing group, typically at the para-position of the protected amine using nitric acid and sulfuric acid at low temperatures. libretexts.org The nitro group can then serve as a handle for further transformations, such as reduction to an amino group, creating a di-amino phenyl derivative.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental C-C bond-forming reactions. wikipedia.org However, these reactions often fail with substrates containing a free amino group because the nitrogen atom coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the reaction. libretexts.orgbyjus.com Therefore, the protecting group strategy is essential for these transformations.
The following table summarizes potential electrophilic aromatic substitution reactions for SAR studies.
| Reaction Type | Reagents | Typical Position | Effect of Substituent |
| Halogenation | Br₂, CH₃COOH | para | Increases lipophilicity, electronic modification byjus.com |
| Nitration | HNO₃, H₂SO₄ | para | Introduces strong electron-withdrawing group libretexts.org |
| Sulfonation | Fuming H₂SO₄ | para | Introduces polar, acidic sulfonic acid group byjus.com |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | para | Introduces keto group (requires protected amine) libretexts.orglkouniv.ac.in |
Advanced Spectroscopic Techniques for Structural Confirmation and Analogue Differentiation
Spectroscopic methods are fundamental in confirming the synthesized structure of this compound and distinguishing it from its structural isomers and stereoisomers. High-resolution nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (infrared and Raman) each offer complementary information to build a complete picture of the molecule's identity.
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
High-resolution NMR spectroscopy is an indispensable tool for elucidating the carbon framework and the local environment of protons within a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide critical data.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton at the chiral center (C2), the protons of the two methyl groups attached to the quaternary carbon (C3), and the protons of the primary amide and amino groups. The chemical shifts (δ) and coupling constants (J) of these signals are indicative of their electronic environment and spatial relationships with neighboring protons.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | ~175-180 |
| Phenyl-C | - | ~140-145 (quaternary), ~125-130 (CH) |
| Phenyl-H | ~7.2-7.5 | - |
| C2-H | ~3.5-4.0 | ~55-60 |
| C3 | - | ~40-45 |
| CH₃ | ~1.1-1.3 (singlets) | ~25-30 |
| NH₂ | Broad singlet, variable | - |
Note: This table is for illustrative purposes only and is not based on reported experimental data.
Mass Spectrometry for Structural Isomer Discrimination
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its elemental composition and distinguishing it from isomers. High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion, allowing for the calculation of the molecular formula.
For this compound (C₁₁H₁₆N₂O), the expected exact mass would be approximately 192.1263 g/mol . The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Key fragmentation pathways would likely involve the loss of the amide group, cleavage adjacent to the carbonyl group, and fragmentation of the side chain. Analysis of these fragments helps to differentiate it from structural isomers, such as those where the phenyl group or methyl groups are positioned differently.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine and amide groups (typically in the range of 3200-3500 cm⁻¹). A strong absorption band corresponding to the C=O stretching of the primary amide would be anticipated around 1650-1690 cm⁻¹. Other significant bands would include C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, and C=C stretching vibrations of the phenyl ring.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of non-polar bonds can also be more prominent in Raman spectra compared to IR.
X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Conformation
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid, including the absolute stereochemistry of chiral centers. To perform this analysis, a suitable single crystal of this compound would need to be grown.
The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms. Crucially, for a chiral molecule, X-ray diffraction can be used to determine the absolute configuration of the stereocenter at C2, confirming it as the (S)-enantiomer. This technique would also reveal the preferred conformation of the molecule in the solid state and detail any intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. At present, the crystal structure of this compound has not been reported in the Cambridge Structural Database.
Conformational Analysis and Dynamics in Solution and Gas Phase
While X-ray crystallography provides a static picture of the molecule in the solid state, the conformation in solution or the gas phase can be more flexible.
Experimental Conformational Studies
Experimental techniques such as Nuclear Overhauser Effect (NOE) NMR spectroscopy could be employed to study the through-space proximity of protons, providing insights into the preferred solution-phase conformation. The rotational freedom around the C2-C3 and C3-phenyl bonds would be of particular interest in determining the spatial arrangement of the functional groups. However, no specific experimental conformational studies for this compound have been found in the surveyed scientific literature.
Elucidation of Molecular Structure, Conformational Space, and Stereochemistry
Theoretical Conformational Landscape Mapping
The exploration of the conformational space of this compound is achieved through theoretical and computational methods. These approaches map the potential energy surface of the molecule as a function of the rotation around its single bonds, identifying the most stable low-energy conformers.
The conformational flexibility of this compound is primarily dictated by the rotation around three key single bonds:
τ1: The C2-C3 bond, connecting the chiral center and the quaternary carbon.
τ2: The C1-C2 bond, between the carbonyl carbon and the chiral center.
τ3: The C3-C(phenyl) bond, linking the quaternary carbon to the phenyl ring.
The presence of a bulky gem-dimethyl group and a phenyl group on the C3 quaternary carbon introduces significant steric hindrance, which plays a crucial role in defining the preferred conformations. unina.itnih.gov The Thorpe-Ingold effect suggests that the presence of a gem-dimethyl group can decrease the bond angle and bring other substituents closer, potentially increasing steric strain in certain conformations. nih.govucla.edu
A systematic analysis of the rotation around the key bonds allows for the prediction of stable conformers. This is often visualized using Newman projections, which clearly depict the steric interactions between substituents on adjacent carbons. ucsd.edulibretexts.org
Rotation around the C2-C3 Bond (τ1):
Viewing the molecule along the C2-C3 bond, we analyze the relative positions of the substituents on the C2 (amino, carboxamide, and hydrogen) and C3 (two methyl groups and a phenyl group) atoms. The staggered conformations, where the substituents are maximally separated, are energetically favored over the eclipsed conformations. ucsd.edulibretexts.org Due to the significant steric bulk of the phenyl and gem-dimethyl groups, the most stable conformer is predicted to be the one where the large phenyl group is anti to the amino group at C2. Gauche interactions between the phenyl group and the other substituents on C2 would lead to higher energy conformations.
Rotation around the C1-C2 Bond (τ2):
Rotation around the C1-C2 bond involves the interplay between the carbonyl group of the amide and the substituents on the chiral C2 carbon. The planarity of the amide group (C-CO-N) restricts free rotation. msu.edu The barrier to rotation around the C-N bond in amides is significant, leading to distinct cis and trans isomers. msu.edunih.gov For N-acyl amino amides, the trans conformation is generally more stable. wikipedia.orgresearchgate.net The relative orientation of the carbonyl oxygen and the amino group is critical, with conformations that minimize dipole-dipole interactions and steric clashes being preferred.
Rotation around the C3-C(phenyl) Bond (τ3):
The rotation of the phenyl group is also subject to steric hindrance from the adjacent gem-dimethyl groups and the rest of the molecule. The phenyl ring is likely to adopt a conformation where its plane is oriented to minimize steric clashes with the methyl groups.
Based on the principles of steric hindrance and torsional strain, a qualitative prediction of the relative energies of different conformers can be made. ucsd.eduresearchgate.net The global minimum energy conformation is expected to exhibit a combination of the most stable arrangements around each rotatable bond.
Interactive Data Table: Predicted Relative Energies of C2-C3 Rotamers
| Dihedral Angle (H-C2-C3-Phenyl) | Conformation | Key Interactions | Predicted Relative Energy (kcal/mol) |
| 180° | Anti | Phenyl group is anti to the amino group. | 0 (Most Stable) |
| +60° | Gauche | Phenyl group is gauche to the amino and carboxamide groups. | 3-5 |
| -60° | Gauche | Phenyl group is gauche to the amino and hydrogen. | 2-4 |
| 0° | Eclipsed | Phenyl group is eclipsed with the amino group. | > 10 (Least Stable) |
Note: The energy values are theoretical estimates based on general principles of conformational analysis and serve for illustrative purposes.
Computational studies, such as those employing quantum mechanical (QM) methods or molecular dynamics (MD) simulations, would be necessary to obtain a more precise and quantitative understanding of the conformational landscape. acs.org Such analyses would provide detailed information on the geometry, relative populations, and rotational barriers between the different conformers of this compound. acs.orgnih.gov
Computational Chemistry Applications in Understanding Reactivity and Intermolecular Interactions
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the geometries, reaction energies, and activation barriers of chemical reactions.
Transition State Analysis for Nucleophilic Substitution
In the context of (S)-2-amino-3-methyl-3-phenylbutanamide, DFT could be employed to model its behavior in nucleophilic substitution reactions. This would involve identifying the transition state structures—the highest energy point along the reaction coordinate. By calculating the energy of this transition state, chemists can determine the activation energy of the reaction, which is crucial for understanding its kinetics. For instance, a hypothetical nucleophilic attack on the carbonyl carbon of the amide group could be modeled to understand the feasibility and mechanism of its hydrolysis or other substitution reactions.
A representative, though hypothetical, data table for such a study is presented below:
| Reaction Coordinate | Calculated Energy (kcal/mol) | Key Bond Distances (Å) |
| Reactants | 0.0 | C=O: 1.23 |
| Transition State | +15.2 | C-O: 1.45, C-Nu: 2.10 |
| Products | -5.8 | C-Nu: 1.42 |
| Note: This data is illustrative and not based on actual experimental or computational results for this compound. |
Electron Density Distribution and Reactivity Prediction
DFT calculations can also map the electron density distribution within the this compound molecule. This information is invaluable for predicting its reactivity. Regions of high electron density are typically nucleophilic (prone to attacking electron-deficient centers), while areas of low electron density are electrophilic (susceptible to attack by nucleophiles). The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can further pinpoint the likely sites of chemical reactions.
Molecular Docking Simulations for Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Ligand-Protein Binding Mode Prediction
If this compound were being investigated as a potential drug candidate, molecular docking would be a critical step in identifying its potential biological targets. This process involves computationally "placing" the molecule into the binding site of a protein of interest. The simulation would predict the most stable binding pose, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex.
Energetic Contributions to Binding Affinity
A hypothetical table summarizing docking results could look like this:
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Protein Kinase X | -8.5 | Lys72, Glu91, Leu148 |
| Protease Y | -7.2 | Asp25, Gly27, Ile50 |
| Note: This data is for illustrative purposes only. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular dynamics simulations provide a way to study the time-dependent behavior of a molecular system. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion.
For this compound, an MD simulation of it bound to a protein target (identified through docking, for example) would reveal the dynamic stability of the complex. It would show how the ligand and protein move and flex over time, providing a more realistic picture of the binding event than the static image from molecular docking. Such simulations can confirm the stability of key interactions observed in docking and may reveal alternative binding modes or conformational changes in the protein upon ligand binding.
Conformational Flexibility in Solution
The biological activity of a molecule is often intrinsically linked to its conformational flexibility. This compound, with its rotatable bonds, can adopt a multitude of conformations in solution. Computational studies, often employing molecular dynamics (MD) simulations, can map the potential energy surface of the molecule, identifying low-energy, stable conformations.
Research into related N-acetyl-phenylalanine-amide (NAFA) has shown that such molecules can be studied using atomistic molecular dynamics simulations to understand their transport across biological membranes. nih.gov These simulations can reveal key structural properties like dihedral angles and the influence of the solvent environment on the molecule's shape. nih.gov For this compound, similar studies would involve simulating the molecule in a box of explicit solvent molecules, such as water, to observe its dynamic behavior. The resulting trajectory would provide information on the distribution of dihedral angles and the probability of finding the molecule in specific conformational states.
| Dihedral Angle (χ1: N-Cα-Cβ-Cγ) | Population (%) | Energy (kcal/mol) |
|---|---|---|
| gauche+ (~60°) | Data not available | Data not available |
| trans (~180°) | Data not available | Data not available |
| gauche- (~-60°) | Data not available | Data not available |
This table illustrates the type of data that would be generated from a conformational analysis study. The values are hypothetical as specific research on this compound is not publicly available.
Ligand-Receptor Complex Stability and Water Interactions
Understanding how a molecule like this compound interacts with a potential biological target, such as a protein's binding pocket, is a primary goal of computational drug design. The stability of such a ligand-receptor complex is determined by a network of intermolecular interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions. Water molecules within the binding site play a critical, yet complex, role in mediating these interactions. nih.govacs.org
Molecular docking simulations can predict the preferred binding orientation of this compound within a receptor's active site. nih.gov Following docking, more rigorous methods like MD simulations or quantum mechanics/molecular mechanics (QM/MM) can be used to calculate the binding free energy, providing a quantitative measure of binding affinity. These calculations can also elucidate the role of individual water molecules, determining whether they bridge interactions between the ligand and receptor or are displaced upon binding. nih.govacs.org For instance, studies on trypsin have shown that water molecules can be crucial in the dissociation process of a ligand from the binding pocket. nih.gov
| Interaction Type | Contributing Residues/Molecules | Calculated Energy (kcal/mol) |
|---|---|---|
| Hydrogen Bond | Amide NH with Receptor Carbonyl | Data not available |
| Hydrogen Bond | Carbonyl O with Receptor NH | Data not available |
| Van der Waals | Phenyl Ring with Hydrophobic Pocket | Data not available |
| Water-Mediated H-Bond | Ligand - Water - Receptor | Data not available |
This table represents the kind of detailed energetic breakdown that could be obtained from a computational analysis of the ligand-receptor complex. The values are hypothetical due to the absence of specific published data.
Role As a Chiral Building Block and Intermediate in Complex Organic Synthesis
Utilization in Asymmetric Synthesis of Diverse Chiral Molecules
The primary value of (S)-2-amino-3-methyl-3-phenylbutanamide in asymmetric synthesis lies in its inherent chirality, which can be transferred to new molecules. Chiral amino acids are well-established as indispensable tools for accessing enantiopure compounds, serving as chiral precursors, auxiliaries, or catalysts. researchgate.net The presence of a quaternary carbon atom in the compound's backbone provides significant steric bulk, which can effectively direct the stereochemical outcome of subsequent reactions.
The synthesis of chiral molecules often relies on methodologies that can control the three-dimensional arrangement of atoms. nih.govmdpi.com For instance, ruthenium-catalyzed asymmetric transfer hydrogenation is a powerful method for producing chiral 1,2-amino alcohols from unprotected α-ketoamines with high enantioselectivity. nih.gov Similarly, chiral phosphoric acid catalysis can be employed for the enantioselective synthesis of C3-substituted morpholinones from arylglyoxals. researchgate.net While these studies highlight general strategies, the unique structure of this compound makes it a specialized building block. Its rigid framework is particularly useful for synthesizing tailor-made amino acids and their derivatives, which are crucial components in medicinal chemistry. nih.gov
Research has demonstrated the use of related chiral building blocks in various asymmetric transformations. For example, N,N-dibenzylamino aldehydes, derived from amino acids, can be converted into α-amino aziridines, which are versatile synthetic intermediates. nih.gov The application of this compound follows a similar principle, where its stereocenter dictates the formation of new chiral centers in the target molecule.
Table 1: Examples of Asymmetric Synthesis Strategies Utilizing Amino Acid-Derived Building Blocks
| Synthesis Strategy | Catalyst/Reagent | Product Type | Reference |
| Asymmetric Transfer Hydrogenation | Ruthenium Catalyst | Chiral 1,2-Amino Alcohols | nih.gov |
| Enantioselective Aza-Benzilic Ester Rearrangement | Chiral Brønsted Acid | Enantioenriched Morpholinones | researchgate.net |
| Asymmetric Michael Addition | Ni(II) Complex | Chiral Trifluoromethyl Heterocyclic Amino Acids | nih.gov |
| Methylene Transfer to Aldimines | Sulfonium Ylide | α-Amino Aziridines | nih.gov |
Precursor for Peptidomimetic Scaffolds and Unnatural Amino Acid Derivatives
Peptidomimetics are compounds designed to mimic natural peptides, often with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov Unnatural amino acids, like the β,β-dimethylphenylalanine from which this compound is derived, are fundamental components in the design of these scaffolds. The incorporation of such residues introduces conformational constraints, which can lock the molecule into a specific bioactive shape, often mimicking secondary structures like β-turns. nih.gov
Furthermore, the amino and amide functionalities of the molecule provide handles for further chemical modification, allowing it to be elongated or incorporated into larger, more complex unnatural amino acid derivatives and peptidomimetic frameworks. These derivatives are sought after for their potential to interact with biological targets that are challenging for traditional small molecules. polimi.it
Integration into Heterocyclic Synthesis and Macrocyclic Architectures
The synthesis of macrocycles—large cyclic molecules—is a rapidly growing field in medicinal chemistry, as these structures can address difficult biological targets like protein-protein interactions. polimi.it Amino acids are frequently used as key components in the construction of macrocyclic peptides and other complex cyclic architectures. nih.govspringernature.com
An efficient method for creating diverse macrocycles is through multicomponent reactions, such as the Ugi reaction. polimi.it This reaction can combine an amine, a carboxylic acid, an isocyanide, and an oxo component in a single step. A strategy has been developed for a two-step synthesis of artificial macrocycles where an amino acid is first reacted to form an α,ω-amino acid, which then participates in an intramolecular Ugi reaction. polimi.it This approach is compatible with a wide range of amino acids, including those with bulky side chains like phenyl and benzylic groups. polimi.it this compound, with its primary amine and amide functionalities (which can be hydrolyzed to a carboxylic acid), is a suitable candidate for incorporation into such macrocyclization strategies.
The use of aminoalcohol-derived templates is another established route to macrocycles. nih.gov By employing techniques like ring-closing metathesis (RCM), various 12-, 13-, and 14-membered macrocycles can be synthesized. nih.gov The chiral nature of this compound can be exploited in these synthetic pathways to produce complex, stereochemically defined macrocyclic and heterocyclic structures. The integration of such constrained amino acids is crucial for controlling the conformation and, ultimately, the biological activity of the resulting macrocycle.
Mechanistic Investigations of Biological Activities and Structure Activity Relationships Excluding Clinical Data
Modulation of Enzyme Activities: In Vitro Mechanistic Studies
There is currently no available scientific literature that investigates the effects of (S)-2-amino-3-methyl-3-phenylbutanamide on DNA synthesis or its role in the regulation of cellular growth.
No studies have been published detailing any potential interaction between this compound and beta-secretase (BACE1) activity.
Research on the inhibitory or modulatory effects of this compound on various protease and other enzyme systems is not present in the current body of scientific literature.
There is no evidence from in vitro studies to suggest that this compound functions as a histone deacetylase (HDAC) inhibitor. Mechanistic studies and data on its binding affinity or inhibitory constants for HDAC isoenzymes are not available.
Cellular Biological Responses (In Vitro)
No in vitro studies have been published that assess the ability of this compound to induce apoptosis in any cancer cell lines.
Disruption of Mitochondrial Function
No studies were identified that investigated the effects of this compound on mitochondrial integrity or function. Therefore, data regarding its impact on mitochondrial membrane potential, oxygen consumption rates, or ATP synthesis are not available.
Anti-Proliferative Activity on Specific Cell Lines
There is no available research detailing the anti-proliferative effects of this compound on any specific cancer cell lines. Consequently, data tables showing metrics such as IC₅₀ values cannot be provided.
Q & A
Q. What are the optimal synthetic routes for (S)-2-amino-3-methyl-3-phenylbutanamide in academic research?
The synthesis involves multi-step protocols, including nucleophilic substitution or coupling reactions to introduce the phenyl and methyl groups. Key steps may employ Pd-catalyzed hydrogenation for stereochemical control and protection/deprotection strategies for the amine group. Reagents like triethylamine and acetic acid optimize reaction pH, while purification uses column chromatography. Reaction conditions (e.g., solvent, temperature) require careful optimization to maximize yield and enantiomeric excess . For structurally analogous compounds, protocols involving nucleophilic amination and chiral resolution have been validated .
Q. How can researchers confirm the structural integrity and stereochemistry of this compound?
Structural confirmation combines spectroscopic and crystallographic methods:
- NMR spectroscopy (1H, 13C) identifies the carbon framework and substituent positions.
- X-ray crystallography definitively resolves stereochemistry, as shown in studies of similar amides .
- Chiral HPLC or polarimetry assesses enantiomeric purity, ensuring retention of the (S)-configuration.
- Mass spectrometry (HRMS) validates molecular weight alignment with the formula C10H14N2O .
Q. What methodologies are recommended for assessing the enantiomeric purity of this compound?
Chiral separation techniques are critical:
- Chiral HPLC with cellulose-based columns (e.g., Chiralpak®) resolves enantiomers using mobile phases like hexane/isopropanol.
- Circular dichroism (CD) spectroscopy detects optical activity specific to the (S)-enantiomer. Cross-validation with synthetic standards and X-ray data ensures accuracy .
Advanced Research Questions
Q. What strategies resolve contradictory data on the biological activity of this compound across assays?
Contradictions often arise from assay-specific variables (e.g., pH, co-solvents) or impurities. Researchers should:
- Verify purity via HPLC/LC-MS to exclude degradation products.
- Standardize assay conditions (buffer, temperature) to minimize variability.
- Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.
- Probe stereochemical stability under assay conditions to ensure the (S)-configuration remains intact .
Q. How can computational modeling elucidate the structure-activity relationship (SAR) of derivatives?
- Molecular docking predicts binding modes to target proteins (e.g., enzymes like CYP450 isoforms).
- Density functional theory (DFT) calculates electronic effects of substituents on reactivity.
- QSAR models correlate structural modifications (e.g., phenyl ring substitutions) with activity trends. Validating predictions with synthesized analogs and in vitro testing refines SAR .
Q. What experimental approaches investigate the metabolic stability of this compound?
- In vitro microsomal assays (e.g., liver microsomes) quantify parent compound depletion via LC-MS/MS.
- High-resolution mass spectrometry identifies metabolic hotspots (e.g., amide hydrolysis).
- Isotope labeling tracks specific metabolic pathways. Results guide structural modifications (e.g., steric hindrance near labile groups) to enhance stability .
Methodological Notes
- Synthesis Optimization : Reaction scalability and enantioselectivity are critical for reproducibility. Consider microwave-assisted synthesis for accelerated optimization .
- Data Validation : Always cross-reference crystallographic data (e.g., CCDC entries) with spectroscopic results to resolve ambiguities .
- Biological Assays : Include positive/negative controls and validate results across multiple biological replicates to ensure robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
